Product packaging for cis-3-Methylquinolizidine(Cat. No.:CAS No. 6480-42-8)

cis-3-Methylquinolizidine

Cat. No.: B14738618
CAS No.: 6480-42-8
M. Wt: 153.26 g/mol
InChI Key: JRKMVLFFQOHRHM-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on the search results, specific data on the research applications, mechanism of action, and biological profile of cis-3-Methylquinolizidine is not available. The provided literature primarily discusses other quinolizidine alkaloids, such as those found in lupin plants or amphibian skin, which are noted for their potential toxicological and pharmacological properties . To create a detailed and accurate product description, it is recommended to consult specialized chemical databases, scientific literature, and toxicology reports for this specific compound. The available information suggests that quinolizidine alkaloids, as a class, are of significant interest in medicinal and ecological chemistry . This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B14738618 cis-3-Methylquinolizidine CAS No. 6480-42-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6480-42-8

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(3R,9aR)-3-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C10H19N/c1-9-5-6-10-4-2-3-7-11(10)8-9/h9-10H,2-8H2,1H3/t9-,10-/m1/s1

InChI Key

JRKMVLFFQOHRHM-NXEZZACHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2CCCCN2C1

Canonical SMILES

CC1CCC2CCCCN2C1

Origin of Product

United States

Biosynthetic Pathways and Mechanistic Elucidation of Quinolizidine Alkaloids

Biogenetic Origins in Natural Systems

Quinolizidine (B1214090) alkaloids are a prominent class of secondary metabolites found predominantly in the Leguminosae family, particularly within genera such as Lupinus, Sophora, and Genista. nih.govfrontiersin.org Their biosynthesis originates from primary metabolism, utilizing a fundamental amino acid as the primary building block.

The Role of L-Lysine as a Fundamental Precursor

The biosynthetic journey of all quinolizidine alkaloids commences with the amino acid L-lysine. mdpi.comnih.gov Tracer experiments using labeled precursors have definitively established L-lysine as the foundational molecule from which the characteristic quinolizidine ring structure is derived. nih.govfrontiersin.org The entire carbon and nitrogen skeleton of the initial C₅ unit of the alkaloid framework is supplied by L-lysine. This makes the availability of L-lysine, which is itself synthesized in the chloroplasts, a critical starting point for the entire pathway. oup.com

Key Enzymatic Transformations: Decarboxylation and Cyclization

The initial and rate-limiting step in QA biosynthesis is the decarboxylation of L-lysine to produce cadaverine (B124047). nih.govnih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). frontiersin.orgresearchgate.net The activity of LDC is a committed step, channeling L-lysine from primary metabolism into the specialized secondary metabolic pathway of QA production. nih.gov

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO). frontiersin.orgresearchgate.net This enzymatic step converts cadaverine into 5-aminopentanal (B1222117). frontiersin.orgmdpi.com The resulting 5-aminopentanal is unstable and spontaneously cyclizes through an intramolecular Schiff base reaction to form the six-membered heterocyclic ring, Δ¹-piperideine. nih.govfrontiersin.org This cyclization is a key event, establishing the first ring of the quinolizidine core.

Identification of Crucial Biosynthetic Intermediates (e.g., Cadaverine, Δ¹-Piperideine)

Feeding studies and enzymatic assays have been instrumental in identifying the key intermediates that pave the path from L-lysine to the complex tetracyclic QAs.

Cadaverine : As the direct product of L-lysine decarboxylation, cadaverine is the first stable intermediate in the pathway. nih.govresearchgate.net Its formation represents the entry point into the alkaloid synthesis cascade. Plants that produce QAs actively accumulate cadaverine, sometimes in conjugated forms for storage. nih.gov

Δ¹-Piperideine : This cyclic imine, formed from the cyclization of 5-aminopentanal, is a universal intermediate in the biosynthesis of various lysine-derived alkaloids, including quinolizidines. nih.gov It serves as the electrophilic building block for subsequent condensation reactions that assemble the bicyclic and tetracyclic skeletons of more complex QAs like lupinine (B175516) and sparteine (B1682161). mdpi.commdpi.com

Proposed Mechanistic Hypotheses for Quinolizidine Core Assembly

While the initial steps leading to Δ¹-piperideine are well-established, the precise mechanisms for the assembly of the complete tetracyclic quinolizidine core, such as that of sparteine, are less understood, with several hypotheses proposed over the years. rsc.orgku.dknih.gov The biosynthesis of the simple tetracyclic QA, (-)-sparteine, is a focal point of these hypotheses, as many other QAs are derived from it. rsc.orgku.dk

One prominent hypothesis, supported by precursor feeding studies, suggests that the assembly involves the condensation of three molecules of cadaverine (via their Δ¹-piperideine equivalent). rsc.orgku.dk The pathway likely proceeds through a series of enzymatic steps involving condensation, cyclization, and reduction reactions to form the characteristic four-ring structure. However, the exact sequence and the nature of the intermediates between Δ¹-piperideine and the first tetracyclic product remain an active area of research, with an estimated 6-9 enzymes required to form (-)-sparteine. rsc.orgku.dk The involvement of a C₅-N-C₅ symmetrical intermediate has been questioned by NMR studies of lupinine biosynthesis. rsc.org

Genetic and Molecular Approaches to Pathway Elucidation

Significant progress in understanding QA biosynthesis has come from genetic and molecular biology. nih.govnih.gov Despite the complexity of the pathway, a few key genes have been isolated and characterized. nih.govfrontiersin.org

A pivotal discovery was the isolation of a cDNA encoding a bifunctional lysine/ornithine decarboxylase (L/ODC) from Lupinus angustifolius by comparing QA-producing ("bitter") and non-producing ("sweet") cultivars. nih.govnih.gov This gene, La-L/ODC, was found to be highly expressed in the bitter, high-alkaloid plants, confirming its role in the first committed step of the pathway. frontiersin.orgnih.gov Homologous genes have since been identified in other QA-producing legumes like Sophora flavescens. nih.govresearchgate.net

Another key gene family that has been characterized is that of acyltransferases, which are involved in the later "tailoring" steps of the pathway that modify the basic quinolizidine skeleton. nih.gov For instance, tigloyl-CoA:(-)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) has been cloned and characterized; this enzyme is responsible for the esterification of QA alcohols, often the final step in the biosynthesis of specific stored alkaloids. nih.govfrontiersin.org

Modern "omics" approaches, including genomics, transcriptomics, proteomics, and metabolomics, are now being applied to provide a more comprehensive view of the pathway and identify the remaining uncharacterized genes and enzymes. nih.gov

Regulation of Quinolizidine Biosynthesis in Producing Organisms

The production of quinolizidine alkaloids is a tightly regulated process, controlled by developmental and environmental cues. mdpi.comresearchgate.net

Tissue-Specific and Subcellular Localization : The primary site of QA biosynthesis is in the green, photosynthetic parts of the plant, mainly the leaves and stems. mdpi.com The key enzymes of the early pathway, including lysine decarboxylase and the subsequent synthase that forms the quinolizidine ring (17-oxosparteine synthase), are localized within the chloroplast stroma. oup.com This co-localization with the synthesis of the precursor L-lysine is thought to facilitate efficient channeling into the alkaloid pathway. frontiersin.org Once synthesized, QAs are transported via the phloem to all parts of the plant for storage, particularly in epidermal tissues and seeds, where they serve as chemical defenses. mdpi.comresearchgate.net

Developmental Regulation : QA concentration changes throughout the plant's life cycle. During germination, stored alkaloids in the seeds are metabolized and mobilized to protect the emerging seedling. mdpi.com De novo synthesis of alkaloids begins in the early stages of plantlet development, as soon as new leaves are formed. nih.govmdpi.com

Environmental Influence : The synthesis of QAs can be influenced by environmental factors. For instance, production appears to be regulated by light and may increase under conditions of water stress, suggesting that these defensive compounds are produced in greater amounts when the plant is under duress. researchgate.netresearchgate.net

Data Tables

Table 1: Key Enzymes in Quinolizidine Alkaloid Biosynthesis

EnzymeAbbreviationFunction
Lysine/Ornithine DecarboxylaseL/ODCCatalyzes the decarboxylation of L-lysine to cadaverine, the first committed step. nih.govnih.gov
Copper Amine OxidaseCAOCatalyzes the oxidative deamination of cadaverine to 5-aminopentanal. frontiersin.orgresearchgate.net
17-Oxosparteine Synthase-An enzyme believed to be involved in the cyclization steps leading to the tetracyclic core. oup.com
Tigloyl-CoA:Hydroxymultiflorine/Hydroxylupanine O-tigloyltransferaseHMT/HLTTransfers a tigloyl group to a hydroxylated QA core, a common tailoring reaction. nih.govresearchgate.net

Table 2: Crucial Intermediates in Quinolizidine Alkaloid Biosynthesis

IntermediatePrecursorDescription
L-LysinePrimary MetabolismThe fundamental amino acid precursor for the entire pathway. nih.gov
CadaverineL-LysineA diamine produced by the decarboxylation of L-lysine. frontiersin.orgresearchgate.net
5-AminopentanalCadaverineThe product of cadaverine oxidation, which spontaneously cyclizes. frontiersin.orgmdpi.com
Δ¹-Piperideine5-AminopentanalA cyclic imine that serves as a key building block for the quinolizidine skeleton. nih.govresearchgate.net
(-)-SparteineΔ¹-PiperideineA simple tetracyclic QA from which many other more complex QAs are derived. rsc.orgku.dk

Spectroscopic Characterization and Structural Assignment of Cis 3 Methylquinolizidine

Integrated Spectroscopic Approaches to cis-3-Methylquinolizidine Structural Confirmation

The structural confirmation of this compound is achieved through a detailed analysis of its spectroscopic data. Each technique provides unique and complementary information, which, when combined, paints a complete picture of the molecule's three-dimensional structure.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the stereochemistry of the methyl group at the C-3 position. The chemical shift and coupling constants of the protons on the quinolizidine (B1214090) ring are highly dependent on their spatial orientation. In the cis isomer, the methyl group occupies an equatorial position, which influences the chemical shifts of adjacent protons. The proton at C-3, being in an axial position, would be expected to show a characteristic chemical shift and coupling pattern. Furthermore, the signals of the protons on the carbons adjacent to the nitrogen atoms (C-4, C-6, and C-10) are particularly sensitive to the conformation of the quinolizidine ring system, which is in a trans-fused conformation in the thermodynamically more stable chair-chair form.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shift of each carbon atom is influenced by its local electronic environment. For this compound, the key diagnostic signal is that of the methyl group at C-3. An equatorial methyl group in a quinolizidine system is known to resonate at a different chemical shift compared to an axial methyl group, a phenomenon attributed to the gamma-gauche effect. An axial methyl group experiences steric compression from other axial protons, leading to an upfield (lower ppm) shift compared to its equatorial counterpart. Therefore, the chemical shift of the C-3 methyl group serves as a critical indicator of the cis stereochemistry.

Mass Spectrometry

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula C₁₀H₁₉N. The fragmentation pattern, which results from the cleavage of the molecule upon ionization, is also stereochemistry-dependent. The relative abundances of key fragment ions can differ between the cis and trans isomers due to the different steric environments and ring strains, influencing the preferred fragmentation pathways. For instance, the loss of the methyl group or fragmentation of the quinolizidine ring system can produce characteristic ions that help in the structural assignment.

Interactive Data Tables

While specific experimental data for this compound is not widely published, the following tables illustrate the expected data based on the analysis of related quinolizidine alkaloids.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3 (axial)~1.5 - 1.8m
CH₃ (equatorial)~0.9 - 1.1d
H-4, H-6, H-10~2.5 - 3.0m
Other ring protons~1.2 - 2.0m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-3~35 - 40
CH₃~20 - 25
C-4, C-6, C-10~55 - 65
Other ring carbons~20 - 35

Table 3: Predicted Key Mass Spectral Fragments for this compound

m/zProposed Fragment
153[M]⁺
138[M - CH₃]⁺
97[C₆H₁₁N]⁺
83[C₅H₉N]⁺

The integration of these spectroscopic techniques, along with two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a definitive and unambiguous structural and stereochemical assignment of this compound.

Theoretical and Computational Investigations of Quinolizidine Systems

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. For bicyclic systems like quinolizidine (B1214090), the arrangement of the rings and the orientation of substituents are critical. Conformational analysis through computational methods allows for a detailed exploration of these structural variations.

The potential energy surface (PES) is a conceptual and mathematical representation of the energy of a molecule as a function of its geometry. By mapping out the PES, chemists can identify the most stable conformations, known as local and global minima, as well as the transition states that connect them. For the quinolizidine ring system, the two main conformations are the trans-fused and cis-fused forms.

The exploration of the PES involves systematically changing the dihedral angles and bond lengths of the molecule and calculating the corresponding energy. This process reveals the various energy wells (stable conformers) and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule under a given set of conditions.

The introduction of an alkyl substituent, such as a methyl group in cis-3-Methylquinolizidine, significantly alters the conformational landscape. The position and stereochemistry of the substituent can favor one conformation over another due to steric interactions.

In the case of this compound, the methyl group is located on the same side of the ring junction. The conformational preference will be dictated by the interplay between the stability of the ring fusion (trans vs. cis) and the steric hindrance introduced by the methyl group.

In a trans-fused quinolizidine ring system , a methyl group at the 3-position can occupy either an axial or an equatorial position. An equatorial orientation is generally more stable as it minimizes 1,3-diaxial interactions with other axial hydrogens on the same ring.

In a cis-fused quinolizidine ring system , the molecule is more flexible, and the steric influence of the methyl group becomes even more critical in determining the preferred conformation.

Computational studies on substituted cyclohexanes, which are components of the quinolizidine system, have established the energetic cost of different steric interactions. These principles can be extended to quinolizidine systems to predict conformational preferences. For instance, the energetic penalty for an axial methyl group in a cyclohexane (B81311) ring is a well-established value that informs the analysis of more complex systems.

InteractionEnergy Cost (kcal/mol)
Methyl-Hydrogen (1,3-diaxial)~0.9
Gauche Butane~0.9

This table provides generalized energy costs for common steric interactions that influence conformational preferences.

Quinolizidine systems are not static; they undergo dynamic processes such as ring inversion and cis-trans interconversion. Ring inversion refers to the flipping of one or both of the six-membered rings between different chair or boat conformations. Cis-trans interconversion involves the change in the fusion of the two rings.

The energy barrier for the interconversion between the cis and trans isomers of quinolizidine is a crucial factor in its dynamic behavior. This process typically involves the inversion of the nitrogen atom, which allows the ring system to transition from one fusion stereochemistry to the other. Computational studies can model the pathway of this interconversion and calculate the associated activation energy. For the parent quinolizidine, this barrier is relatively low, allowing for rapid interconversion at room temperature.

The presence of a methyl group, as in this compound, can affect the rate of these dynamic processes. The substituent may stabilize or destabilize certain transition states, thereby altering the energy barriers for ring inversion and cis-trans interconversion.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of molecules. DFT provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like quinolizidine alkaloids.

One of the most powerful applications of DFT is the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in a molecule, it is possible to predict its NMR spectrum with a high degree of accuracy. youtube.com

This capability is particularly valuable in the study of complex stereoisomers like this compound. By calculating the expected ¹H and ¹³C NMR chemical shifts for different possible conformations, and comparing these with experimentally obtained spectra, researchers can confidently assign the correct structure and conformation of the molecule. youtube.com

The general workflow for this process involves:

Optimizing the geometry of different possible conformers of the molecule using DFT.

Calculating the NMR shielding tensors for each optimized conformer.

Averaging the calculated chemical shifts based on the predicted Boltzmann population of each conformer at a given temperature.

Comparing the predicted spectrum with the experimental spectrum.

Excellent agreement between the calculated and experimental data provides strong evidence for the assigned structure and conformation. youtube.com

NucleusExperimental Chemical Shift (ppm) (Generic Example)Calculated Chemical Shift (ppm) (Conformer A)Calculated Chemical Shift (ppm) (Conformer B)
H-32.152.182.54
C-335.235.538.1
CH₃15.816.014.5

This table illustrates how calculated NMR chemical shifts for different conformers can be compared with experimental data to determine the most likely structure.

DFT calculations are also instrumental in elucidating reaction mechanisms and understanding the factors that control stereochemical outcomes. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies for different reaction pathways.

For reactions involving quinolizidine alkaloids, such as their biosynthesis or synthetic modifications, DFT can provide insights into:

The preferred sites of electrophilic or nucleophilic attack.

The stereochemical course of the reaction (e.g., whether a reagent will approach from the axial or equatorial face).

The relative stability of different possible products.

In the context of this compound, computational studies could be used to predict its reactivity in various chemical transformations and to understand how the methyl group influences the stereochemical outcome of reactions at or near the chiral centers.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. nih.govyoutube.com Instead of dealing with the complexities of electron distribution (as in quantum mechanics), MM treats atoms as spheres and bonds as springs, described by a set of parameters known as a force field. youtube.com This simplification allows for the rapid calculation of molecular energies and geometries for very large systems, such as a quinolizidine alkaloid interacting with a protein. nih.gov

Molecular Dynamics (MD) simulations employ these MM force fields to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This provides a detailed view of the dynamic behavior of the system, including conformational changes, solvent effects, and binding events. youtube.com For quinolizidine systems, MD simulations are invaluable for studying their flexibility and their interactions with biological targets. For instance, simulations can elucidate how a molecule like lupinine (B175516), a quinolizidine alkaloid, might bind to an enzyme like acetylcholinesterase or to acetylcholine (B1216132) receptors. wikipedia.org By calculating the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), researchers can computationally screen and evaluate the strength of these interactions. nih.govtaylorandfrancis.comrsc.org

While specific MD studies focusing solely on this compound are not prominent in the literature, the established methodologies are directly applicable. A typical simulation would involve placing the molecule in a solvated environment and observing its conformational landscape or its interaction with a target protein over nanoseconds to microseconds. youtube.com

Table 1: Common Molecular Mechanics (MM) Force Fields and Their Applications

Force Field Primary Application Area Key Features
AMBER (Assisted Model Building with Energy Refinement) Biomolecules (Proteins, Nucleic Acids) Well-parameterized for biological macromolecules; widely used in academic research. youtube.com
CHARMM (Chemistry at HARvard Macromolecular Mechanics) Biomolecules, Drug Design Highly versatile and widely used for protein, lipid, and nucleic acid simulations. bris.ac.uk
GROMOS (GROningen MOlecular Simulation) Biomolecular systems, especially for studying free energy differences Optimized for condensed-phase simulations and known for its detailed parameterization philosophy. youtube.com
MMFF (Merck Molecular Force Field) Small organic and drug-like molecules Designed to be broadly applicable to a wide range of organic structures with good accuracy for geometries and conformational energies. youtube.com
OPLS (Optimized Potentials for Liquid Simulations) Organic liquids, biomolecules Particularly good for reproducing properties of liquids and solvated systems. youtube.com

Computational Prediction of Chemical Reactivity and Selectivity in Quinolizidine Derivatives

Predicting how and where a molecule will react is a central theme in chemistry. For substituted quinolizidine derivatives, this involves forecasting both reactivity (the rate of reaction) and selectivity (the preferred formation of one product over others, including stereoselectivity). Computational methods, particularly those based on quantum mechanics (QM), are essential for this purpose.

Density Functional Theory (DFT) is a powerful QM method that calculates the electronic structure of molecules to predict a wide range of properties, including reaction energies and the geometries of transition states. nih.govnih.gov DFT is frequently used to elucidate reaction mechanisms and rationalize the origins of stereocontrol. nih.gov For a chiral molecule like this compound, DFT calculations can determine the relative energies of different diastereomeric transition states, thereby predicting the stereochemical outcome of a reaction. nih.govresearchgate.net For example, studies on other bicyclic systems have successfully used DFT to identify the key steric and electronic factors that control diastereoselectivity in cycloaddition reactions. researchgate.net

Hybrid QM/MM methods combine the accuracy of quantum mechanics with the speed of molecular mechanics. frontiersin.orgnih.govnih.gov In a QM/MM simulation, the chemically active part of a system (e.g., the reacting atoms of the quinolizidine and a catalyst) is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the protein or solvent) is treated with a faster MM force field. nih.govchemrxiv.org This approach provides a computationally tractable way to model chemical reactions within complex biological environments, such as an enzyme active site. chemrxiv.org QM/MM simulations have been successfully applied to study the metabolism of various drug molecules by cytochrome P450 enzymes, modeling reaction pathways like hydroxylation and predicting the energetic barriers for competing mechanisms. bris.ac.uk Such an approach would be directly relevant for predicting the metabolic fate of a quinolizidine derivative.

These predictive models allow for the in silico screening of potential reaction pathways and the rational design of synthetic routes, saving significant time and experimental resources.

Table 2: Computational Methods for Predicting Reactivity and Selectivity

Method Approach Predicted Properties Application to Quinolizidine Derivatives
Density Functional Theory (DFT) Quantum Mechanics Reaction energies, transition state structures, activation barriers, spectroscopic properties, stereoselectivity. nih.govnih.gov Determining the most stable conformation, predicting the stereochemical outcome of synthetic reactions, rationalizing biosynthetic pathways.
QM/MM (Quantum Mechanics/Molecular Mechanics) Hybrid QM and MM Reaction mechanisms in large systems (e.g., enzymes), free energy profiles, enzyme-catalyzed reaction barriers. bris.ac.ukfrontiersin.orgnih.gov Modeling the interaction and reaction of quinolizidines within an enzyme active site, predicting metabolic products.
Ab initio Methods Quantum Mechanics High-accuracy energies and properties for small systems. Benchmarking DFT results, studying fundamental reaction mechanisms in model systems.
Semi-empirical Methods Approximate Quantum Mechanics Geometries, heats of formation, electronic properties for large molecules. Rapid screening of reactivity for a large number of derivatives; less accurate than DFT.

Future Directions in Cis 3 Methylquinolizidine Research

Innovations in Protecting-Group-Free and Sustainable Synthetic Methodologies

Key innovations in this area include:

Biocatalysis : The use of enzymes or whole-cell systems offers unparalleled selectivity, enabling the creation of specific stereoisomers without complex chiral auxiliaries or protecting groups. nih.gov For cis-3-Methylquinolizidine, chemo-enzymatic strategies could be developed where an enzyme performs a key asymmetric step, for instance, in the creation of a chiral building block that is then chemically elaborated into the final quinolizidine (B1214090) structure. nih.govnih.govresearchgate.net Lipases and esterases are frequently used to generate chiral intermediates that can be tailored for alkaloid synthesis. nih.govresearchgate.net This approach not only enhances enantioselectivity but also aligns with the principles of green chemistry by utilizing renewable catalysts under mild conditions. rsc.org

Flow Chemistry : Continuous flow synthesis is another transformative technology. By pumping reagents through a network of tubes and reactors, flow chemistry allows for precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. acs.orgthieme-connect.de For the synthesis of a piperidine (B6355638) or quinolizidine core, flow electrochemistry can be used to generate key intermediates on demand, minimizing the handling of hazardous reagents. nih.govresearchgate.net This methodology is particularly advantageous for generating libraries of compounds for biological screening and can be automated to accelerate the discovery process. acs.org

These modern synthetic paradigms represent a shift towards more sustainable, efficient, and elegant routes for producing specific, stereochemically defined alkaloids like this compound.

Advanced Spectroscopic Techniques for High-Resolution Structural Characterization

The precise structural elucidation of an alkaloid is fundamental to understanding its function. For this compound, confirming both its core structure and, crucially, the cis relative stereochemistry of the methyl group requires a suite of advanced spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS) : This is the first step in characterization, providing an exact mass measurement that allows for the unambiguous determination of the compound's elemental formula. acs.org Further analysis using tandem mass spectrometry (MS/MS or MSⁿ) generates a specific fragmentation pattern that serves as a structural fingerprint, helping to distinguish it from other isomers. nih.govnih.govresearchgate.net The integration of high-resolution multi-stage mass spectrometry with techniques like feature-based molecular networking is a powerful strategy for characterizing complex mixtures of quinolizidine alkaloids and identifying novel compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR is the most powerful tool for elucidating the detailed 3D structure of molecules in solution. While 1D ¹H and ¹³C NMR provide initial information, a full suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for the complete assembly of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining stereochemistry. nih.gov For this compound, a NOESY experiment would show spatial proximity between the protons of the methyl group at the C-3 position and the adjacent bridgehead proton, providing definitive proof of their cis orientation. nih.gov

X-ray Crystallography : Should a suitable single crystal of this compound or a derivative be obtained, X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure and absolute configuration.

The application of this comprehensive analytical toolkit is a critical future step to unequivocally confirm the structure of this compound, a prerequisite for any further study of its biological properties.

Comprehensive Systems Biology Approaches to Biosynthetic Pathway Engineering

Quinolizidine alkaloids (QAs) in nature are produced via a complex biosynthetic pathway that begins with the amino acid L-lysine. nih.govnih.gov The initial steps, involving the decarboxylation of lysine (B10760008) to cadaverine (B124047) by lysine decarboxylase (LDC) and subsequent oxidative deamination, are relatively well-understood. frontiersin.orgmdpi.com However, the complete pathway, especially the later "tailoring" steps that create the vast structural diversity of QAs—including the specific methylation to form this compound—remains only partially elucidated. nih.govfrontiersin.orgrsc.org

Future research will focus on a systems biology approach to fully unravel this pathway:

Multi-Omics Integration : This strategy combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the biological system. aiche.orgnih.gov By comparing plant species or tissues that produce high versus low amounts of this compound, researchers can identify candidate genes and enzymes. nih.govqiagenbioinformatics.com

Transcriptomics (RNA-Seq) identifies all the genes being actively expressed.

Proteomics identifies the corresponding proteins (the enzymes themselves). nih.gov

Metabolomics identifies all the small molecules (the pathway intermediates and final products) present. biorxiv.org

Pathway Elucidation and Engineering : By integrating these 'omics' datasets, the specific methyltransferase enzyme responsible for adding the methyl group to the quinolizidine skeleton can be identified. Once all the necessary genes for the entire pathway are known, they can be transferred into a microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium E. coli. aiche.orgnih.gov Engineering this heterologous host to produce this compound offers a sustainable, scalable, and controllable manufacturing platform, independent of agricultural supply chains. aiche.org

This systems-level investigation is the key to unlocking the natural blueprint for this compound and harnessing it for biotechnological production.

Development of Predictive Computational Models for Structure-Activity Relationships

The biological activities of this compound are largely unexplored. Traditional methods of screening for bioactivity are often slow and expensive. The development of predictive computational models is a crucial future direction to rapidly assess the compound's potential and guide the synthesis of more potent and selective analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical tools that correlate the chemical structure of compounds with their biological activity. researchgate.neteurekaselect.com To develop a QSAR model for this compound, a library of related derivatives would be synthesized and tested for a specific activity (e.g., enzyme inhibition). researchgate.net Molecular descriptors (representing physicochemical properties like size, lipophilicity, and electronic character) are then calculated for each compound. Machine learning algorithms can build a model that predicts the activity of new, untested compounds based solely on their structure. plos.orgbiorxiv.org

Molecular Docking : This computational technique predicts how a molecule binds to the three-dimensional structure of a biological target, such as an enzyme or a receptor. nih.govnih.gov The 3D structure of this compound can be "docked" into the active sites of various known drug targets. The resulting docking scores provide an estimate of binding affinity, allowing for the rapid, virtual screening of the compound against thousands of potential targets to generate hypotheses about its mechanism of action.

These computational approaches enable a rational, hypothesis-driven exploration of the biological potential of this compound, accelerating the path toward discovering its applications in medicine or agriculture.

Q & A

Basic: What established synthetic routes exist for cis-3-Methylquinolizidine, and how can their efficiency be validated experimentally?

Answer:
The synthesis of this compound typically involves cyclization reactions of piperidine derivatives or reductive amination strategies. Key steps include:

  • Cyclization : Use of intramolecular Mannich reactions or transition-metal-catalyzed processes to form the bicyclic quinolizidine core .
  • Purification : Column chromatography (silica gel) followed by recrystallization to isolate the cis-isomer. Purity is validated via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .
  • Characterization : Confirm stereochemistry using 1H^1H- and 13C^{13}C-NMR (e.g., coupling constants for axial vs. equatorial protons) and high-resolution mass spectrometry (HRMS) .
    Optimization Metrics :
ParameterExample ConditionsYield (%)Purity (%)
Catalyst Loading5 mol% Pd/C, H2_2 (1 atm)7897
Solvent SystemEtOH/H2_2O (4:1)8599

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across pharmacological studies?

Answer:
Discrepancies may arise from variations in stereochemical purity, assay conditions, or cellular models. A mixed-methods approach is recommended:

Systematic Review : Compile data on stereoisomer ratios (cis vs. trans) and biological endpoints (e.g., IC50_{50} values) using PRISMA guidelines .

In Vitro Replication : Standardize assays (e.g., acetylcholinesterase inhibition) with controlled parameters (pH 7.4, 37°C) and validate compound stability via LC-MS .

Structural Dynamics : Use molecular docking (AutoDock Vina) to compare binding affinities of cis- vs. trans-isomers to target proteins .
Case Study : A 2023 study found this compound showed 10-fold higher activity in neuronal cells than in fibroblasts, highlighting cell-type specificity .

Basic: What spectroscopic and chromatographic methods are critical for confirming the identity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Distinct signals for cis-configuration (e.g., H-3 and H-9a coupling J=4.2HzJ = 4.2 \, \text{Hz}) .
    • 13C^{13}C-NMR: Carbon chemical shifts for N-methyl (δ 45–50 ppm) and bridgehead carbons (δ 55–60 ppm) .
  • X-ray Crystallography : Resolve absolute configuration; compare unit cell parameters with Cambridge Structural Database entries .
  • HPLC-MS : Use a chiral column (e.g., Chiralpak IA) to separate cis/trans isomers, coupled with MS for quantification .

Advanced: How can computational modeling guide the design of novel derivatives of this compound for enhanced bioactivity?

Answer:

Density Functional Theory (DFT) : Calculate energy barriers for ring-opening reactions to predict stability under physiological conditions .

QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with logP and IC50_{50} values using partial least squares regression .

MD Simulations : Simulate ligand-protein interactions (e.g., with α7 nicotinic receptors) over 100 ns to identify critical binding residues .
Example : A 2024 study optimized a derivative with a 4-fluorophenyl group, improving binding affinity by 40% via hydrophobic interactions .

Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound?

Answer:

  • Documentation : Follow the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry, including reaction scales, solvent grades, and equipment specifications .
  • Batch Validation : Report yields, purity, and spectroscopic data for at least three independent syntheses.
  • Data Sharing : Upload raw NMR/HPLC files to repositories like Zenodo for peer validation .

Advanced: How can researchers investigate the metabolic pathways of this compound using isotopic labeling?

Answer:

Isotope Incorporation : Synthesize 13C^{13}C-labeled analogs at the methyl group (e.g., using 13C^{13}C-methyl iodide) to track metabolic fate .

Mass Spectrometry Imaging (MSI) : Map metabolite distribution in tissue sections (e.g., liver vs. brain) with 10 μm spatial resolution .

Kinetic Analysis : Use LC-HRMS to quantify primary metabolites (e.g., N-oxides) and calculate half-lives in hepatocyte models .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high enantiomeric excess?

Answer:

  • Solvent Screening : Test binary mixtures (e.g., ethanol/water, hexane/ethyl acetate) for solubility and crystal growth.

  • Chiral Resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid as resolving agents in ethanol .

  • Yield vs. Purity :

    Solvent PairEnantiomeric Excess (%)Yield (%)
    Ethanol/Water9865
    Hexane/Ethyl Acetate9572

Advanced: How can machine learning algorithms predict the toxicological profile of this compound derivatives?

Answer:

  • Dataset Curation : Compile toxicity data (e.g., LD50_{50}, Ames test results) from PubChem and ChEMBL .
  • Model Training : Use random forest classifiers to correlate structural descriptors (e.g., topological polar surface area) with hepatotoxicity .
  • Validation : Cross-check predictions with in vitro cytotoxicity assays in HepG2 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.